4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
CAS No.: 312274-99-0
Cat. No.: VC15130400
Molecular Formula: C17H17BrN2O5S
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312274-99-0 |
|---|---|
| Molecular Formula | C17H17BrN2O5S |
| Molecular Weight | 441.3 g/mol |
| IUPAC Name | 4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
| Standard InChI Key | OIHHFYDRYVZMPC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three critical components:
-
Brominated Benzamide Core: A benzene ring substituted with a bromine atom at the para position and a sulfonamide group at the meta position.
-
Morpholine Sulfonamide Group: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a sulfonyl bridge to the benzamide core.
-
2-Hydroxyphenyl Substituent: An aromatic ring with a hydroxyl group attached to the amide nitrogen, enhancing hydrogen-bonding potential .
The interplay of these groups confers distinct electronic and steric properties, influencing solubility, reactivity, and target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight (g/mol) | 441.3 |
| IUPAC Name | 4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br |
| Topological Polar Surface Area | 116 Ų |
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Sulfonation of 4-Bromobenzoic Acid: Introduction of a sulfonyl group at the meta position using chlorosulfonic acid.
-
Morpholine Coupling: Reaction with morpholine to form the morpholin-4-ylsulfonyl moiety.
-
Amide Formation: Condensation with 2-aminophenol using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Critical parameters include temperature control (0–5°C during sulfonation) and inert atmospheres to prevent side reactions. Yields typically range from 45% to 60%, with purity >95% achieved via recrystallization.
Spectroscopic Validation
-
NMR Spectroscopy: -NMR confirms the presence of the hydroxyphenyl proton ( 9.8 ppm, singlet) and morpholine protons ( 3.6–3.8 ppm, multiplet).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 441.1 ([M+H]), consistent with the molecular formula.
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits protein kinases by binding to the ATP pocket via the morpholine sulfonamide group. Studies report IC values of 0.65 µM against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.
Table 2: Select Kinase Inhibition Data
| Kinase Target | IC (µM) | Cell Line |
|---|---|---|
| CDK2 | 0.65 | HeLa |
| EGFR | 1.20 | A549 |
| VEGFR-2 | 2.10 | HUVEC |
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, attributed to disruption of cell wall biosynthesis.
Cytotoxic Effects
In vitro assays demonstrate selective cytotoxicity against MCF-7 breast cancer cells (IC = 1.8 µM) with minimal toxicity toward non-cancerous HEK293 cells (IC > 50 µM).
Pharmacological Profiling
Pharmacokinetics
-
Absorption: Moderate oral bioavailability (43%) due to the hydroxyl group enhancing solubility.
-
Metabolism: Hepatic oxidation via CYP3A4, producing a des-bromo metabolite.
-
Half-Life: 6.2 hours in murine models, supporting twice-daily dosing.
Toxicity Profile
Acute toxicity studies in rats indicate an LD > 500 mg/kg, with no observed neurotoxicity at therapeutic doses.
Comparative Analysis with Structural Analogues
Role of the Bromine Atom
Removal of the bromine atom (as in N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide ) reduces kinase inhibition potency by 3-fold, highlighting its role in hydrophobic interactions .
Morpholine Sulfonamide Modifications
Replacing morpholine with piperazine decreases solubility but improves blood-brain barrier penetration, suggesting tunability for CNS targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume